![molecular formula C19H15ClN2O4 B2972203 N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide CAS No. 339028-71-6](/img/structure/B2972203.png)
N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C31H24ClN3O4
Molecular Weight: 538.0 g/mol
IUPAC Name: N-(4-chlorophenyl)-2-[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-phenylimidazol-4-ylidene]methyl]phenoxy]acetamide
The compound's structure features a chlorophenyl group and an oxazole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Properties: There are indications of activity against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Pathways
The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibiting these enzymes can lead to reduced prostaglandin synthesis, alleviating inflammatory responses .
2. Induction of Apoptosis
Studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. This may also involve the modulation of mitochondrial membrane potentials, leading to cell death .
3. DNA Interaction
The oxazole ring in the compound could interact with DNA or RNA, potentially disrupting nucleic acid synthesis and function, which is a common mechanism for antitumor agents.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antitumor | Inhibits proliferation in cancer cell lines | |
Anti-inflammatory | Reduces cytokine levels in vitro | |
Antimicrobial | Effective against specific bacterial strains |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
Case Study: Anti-inflammatory Effects
In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a substituted oxazole intermediate with a 4-chlorophenyl methoxyacetamide precursor.
- Schiff base formation : Condensation of aldehydes with amines under reflux in polar aprotic solvents (e.g., DMF) .
- Optimization strategies :
- Use catalysts like ZnCl₂ or K₂CO₃ to enhance reaction rates and yields .
- Monitor reaction progress via TLC (Rf values) or HPLC to ensure completion .
- Adjust stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to oxazole derivatives) to minimize side products .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
Methodological Answer:
- Re-evaluate sample purity : Recrystallize the compound using solvents like ethanol or DCM to remove impurities that distort signals .
- Dynamic NMR studies : Probe tautomerism or conformational changes (e.g., E/Z isomerism in oxazole derivatives) by varying temperature .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond lengths and angles .
Q. What strategies are effective for optimizing the regioselectivity of oxazole ring formation in this compound?
Methodological Answer:
- Solvent selection : Use dioxane or THF to stabilize intermediates and favor 1,3-oxazole formation over competing pathways .
- Catalytic additives : Introduce anhydrous ZnCl₂ to direct cyclization toward the desired oxazole configuration .
- Thermodynamic control : Conduct reactions under reflux (80–100°C) to favor the most stable regioisomer .
Q. How can researchers analyze the fluorescence properties of this compound, and what factors influence its quantum yield?
Methodological Answer:
- Spectrofluorometric setup : Use a fluorometer with λex = 320–350 nm and λem = 400–450 nm, referencing quinine sulfate as a standard .
- Key factors affecting quantum yield :
- Solvent polarity : Higher polarity solvents (e.g., DMSO) may enhance intramolecular charge transfer (ICT) .
- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize excited states, increasing fluorescence intensity .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?
Methodological Answer:
- Variable analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature) across studies. For example:
Study | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Al-Sharify et al. (2015) | K₂CO₃ | DMF | 68 |
Nikalje et al. (2012) | ZnCl₂ | Dioxane | 82 |
- Root causes :
- Catalyst choice (ZnCl₂ vs. K₂CO₃) may alter reaction kinetics .
- Solvent polarity (dioxane vs. DMF) affects intermediate solubility and side reactions .
Q. Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test activity against cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Dose-response studies : Prepare serial dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-13(23)22(25-12-14-7-9-16(20)10-8-14)11-17-19(24)26-18(21-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDUFPKMDNQHO-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=C1C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.